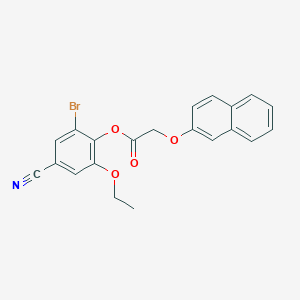
4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as DFP-10825 and belongs to the class of sulfonylurea receptor 1 (SUR1) inhibitors.
Mecanismo De Acción
The mechanism of action of 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide involves the inhibition of SUR1, which is a subunit of ATP-sensitive potassium (KATP) channels. SUR1 is upregulated in response to various types of injury, leading to the formation of edema and inflammation. The inhibition of SUR1 by 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide reduces the formation of edema and inflammation, leading to improved neurological function and survival rates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide have been extensively studied in animal models of stroke, traumatic brain injury, and spinal cord injury. This compound has been found to reduce brain and spinal cord swelling, improve neurological function, and increase survival rates. Additionally, 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide has been shown to reduce oxidative stress and inflammation, which are both involved in the pathogenesis of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide in lab experiments include its specificity for SUR1 and its ability to reduce edema and inflammation in the brain and spinal cord. However, the limitations of using this compound include its relatively low solubility and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide. One direction is to investigate the potential of this compound in the treatment of other diseases such as epilepsy and Alzheimer's disease. Another direction is to develop more potent and selective SUR1 inhibitors based on the structure of 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings.
Métodos De Síntesis
The synthesis of 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide involves the reaction of 4-amino-N-(1-phenylpyrazol-3-yl)benzamide with difluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is obtained in good yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide has been extensively studied for its potential in the treatment of various diseases such as stroke, traumatic brain injury, and spinal cord injury. This compound has been shown to inhibit the activity of SUR1, which is involved in the formation of edema and inflammation in the brain and spinal cord. The inhibition of SUR1 by 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide has been found to reduce brain and spinal cord swelling, improve neurological function, and increase survival rates in animal models of these diseases.
Propiedades
IUPAC Name |
4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c18-17(19)26(24,25)14-8-6-12(7-9-14)16(23)20-15-10-11-22(21-15)13-4-2-1-3-5-13/h1-11,17H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSMKYWRJTOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-2-methylindolizin-3-yl]propanoate](/img/structure/B7680993.png)
![2-(2-Bromophenoxy)-1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7681001.png)
![2-[[5-(Azepan-1-ylsulfonyl)pyridin-2-yl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B7681005.png)
![N-(2-fluoro-4-methylphenyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7681025.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanylpropanamide](/img/structure/B7681031.png)
![6-methyl-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7681036.png)
![3-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7681043.png)
![1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea](/img/structure/B7681048.png)
![2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7681054.png)
![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B7681064.png)
![[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate](/img/structure/B7681066.png)
![2-Methyl-3-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]quinoxaline](/img/structure/B7681069.png)
![N-[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7681088.png)
